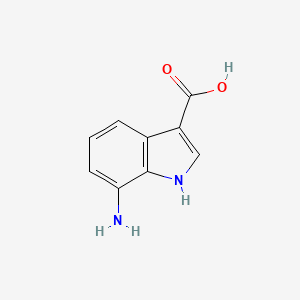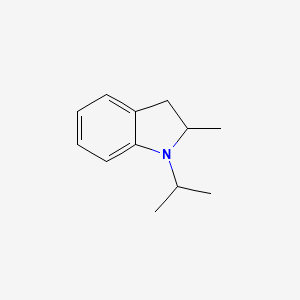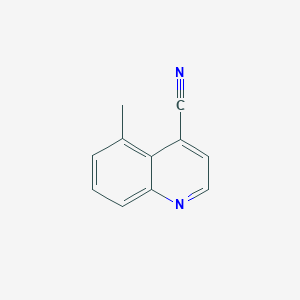
5-Methylquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylquinoline-4-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale chemical processes that prioritize yield and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-amine derivatives .
Aplicaciones Científicas De Investigación
5-Methylquinoline-4-carbonitrile has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies their antimicrobial and antimalarial activities.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar applications in medicinal chemistry.
Quinoxaline: Another nitrogen-containing heterocyclic compound with significant biological and industrial applications.
Uniqueness of 5-Methylquinoline-4-carbonitrile
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and cyano groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H8N2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-10-11(8)9(7-12)5-6-13-10/h2-6H,1H3 |
Clave InChI |
GGYIXRUJFJQZLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=NC2=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
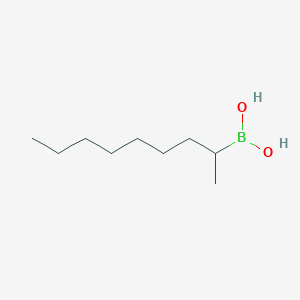


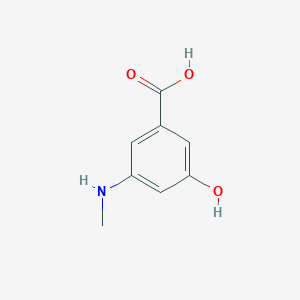
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)



![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)
